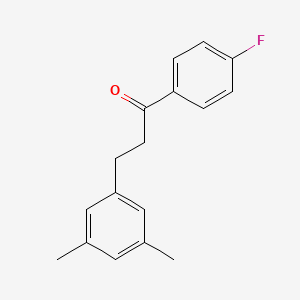

3-(3,5-Dimethylphenyl)-4'-fluoropropiophenone

Beschreibung

3-(3,5-Dimethylphenyl)-4'-fluoropropiophenone is a fluorinated aromatic ketone characterized by a propiophenone backbone substituted with a 3,5-dimethylphenyl group at the 3-position and a fluorine atom at the 4'-position of the phenyl ring. This compound has been cataloged under reference number 10-F206644 but is currently listed as discontinued, limiting its commercial availability . Its structural features—electron-withdrawing fluorine and electron-donating methyl groups—impart unique physicochemical properties, making it relevant for studies in medicinal chemistry and materials science.

Eigenschaften

IUPAC Name |

3-(3,5-dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FO/c1-12-9-13(2)11-14(10-12)3-8-17(19)15-4-6-16(18)7-5-15/h4-7,9-11H,3,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHHZVXGEJSLNQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CCC(=O)C2=CC=C(C=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30644895 | |

| Record name | 3-(3,5-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898780-60-4 | |

| Record name | 1-Propanone, 3-(3,5-dimethylphenyl)-1-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898780-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(3,5-Dimethylphenyl)-1-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30644895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-4’-fluoropropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses an acyl chloride and an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride. The reaction conditions often require anhydrous conditions and a controlled temperature to ensure the desired product is obtained with high yield.

Industrial Production Methods: In an industrial setting, the production of 3-(3,5-Dimethylphenyl)-4’-fluoropropiophenone may involve continuous flow reactors to optimize the reaction conditions and improve the efficiency of the process. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product’s purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, alkanes.

Substitution: Various substituted aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Intermediate in Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structure allows for various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The Friedel-Crafts acylation reaction is commonly employed for its synthesis, utilizing acyl chlorides and aromatic compounds in the presence of Lewis acid catalysts like aluminum chloride.

Reactions and Products

- Oxidation: Can yield carboxylic acids or ketones using oxidizing agents such as potassium permanganate.

- Reduction: Can produce alcohols or alkanes with reducing agents like lithium aluminum hydride.

- Substitution: The fluorine atom can be replaced with other functional groups through nucleophilic aromatic substitution.

Biological Research Applications

Enzyme Interaction Studies

3-(3,5-Dimethylphenyl)-4'-fluoropropiophenone is utilized in studying enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity makes it valuable for understanding biological processes. Research indicates potential applications in drug development due to its interaction with specific molecular targets.

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of structurally related compounds. For example, derivatives have shown significant antibacterial activity against resistant strains of Staphylococcus aureus and Enterococcus faecium. This suggests that modifications in the aromatic systems can enhance antimicrobial efficacy.

Industrial Applications

Specialty Chemicals Production

In industrial settings, this compound is involved in producing specialty chemicals and materials. Its unique properties contribute to advancements in various industrial processes, including the formulation of polymers and coatings that require specific chemical characteristics.

Antimicrobial Activity Comparison

| Compound | Minimum Inhibitory Concentration (MIC) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| Thiazole Derivative 1 | 2 µg/mL | S. aureus |

| Thiazole Derivative 2 | 16 µg/mL | E. faecium |

This table illustrates the potential antimicrobial activity of the compound compared to known derivatives.

Enzyme Inhibition Studies

Research indicates that compounds with similar structures exhibit significant inhibitory effects on enzymes such as α-glucosidase. The presence of electron-withdrawing groups like fluorine enhances binding affinity to enzyme active sites, potentially improving therapeutic efficacy against metabolic disorders.

Wirkmechanismus

The mechanism of action of 3-(3,5-Dimethylphenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression, depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

4'-Methoxy Analogues

discusses 2,3-dihydro-1,2,3-trihydroxy-9-(4'-methoxyphenyl)-phenalene, a phenylphenalenone derivative with a methoxy group at the 4'-position. Key differences include:

- Electronic Effects: The methoxy group (−OCH₃) is strongly electron-donating, contrasting with the electron-withdrawing fluorine (−F) in 3-(3,5-dimethylphenyl)-4'-fluoropropiophenone. This difference influences dipole moments and reactivity in electrophilic substitution reactions.

- Biological Activity: Methoxy-substituted phenylphenalenones exhibit antibiotic properties in plantain varieties, attributed to their role as biosynthetic intermediates . Fluorinated analogues may exhibit altered bioactivity due to fluorine’s electronegativity.

Bromo- and Methyl-Substituted Analogues

lists compounds like 4-Bromo-3,5-dimethylphenyl N-methylcarbamate and 4-Bromo-3-methylbenzoic acid. Key comparisons:

Trifluoromethyl and Enoic Acid Derivatives

highlights 3-(3,5-Dimethylphenyl)-4,4,4-trifluoro-2-methylbut-2-(E)-enoic acid, which shares the 3,5-dimethylphenyl group but differs in:

- Functional Groups: The trifluoromethyl (CF₃) group and α,β-unsaturated enoic acid moiety introduce strong electron-withdrawing effects and conjugation, respectively. These features enhance acidity (pKa ~2–3) compared to the neutral propiophenone backbone of the target compound .

- Applications: Enoic acid derivatives are often used as enzyme inhibitors, whereas propiophenones are intermediates in synthesizing pharmaceuticals like antidepressants.

Physicochemical and Spectroscopic Properties

Table 1: Key Properties of Selected Compounds

*Estimated using computational tools.

Biologische Aktivität

3-(3,5-Dimethylphenyl)-4'-fluoropropiophenone is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse sources.

The synthesis of this compound typically involves the Friedel-Crafts acylation reaction or similar methodologies that allow for the introduction of the fluoropropiophenone moiety. The compound is characterized by its distinct structural features, which include a fluorine atom on the aromatic ring and a dimethyl substitution that may influence its biological properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of related compounds that share structural similarities with this compound. For instance, thiazole derivatives demonstrated significant antibacterial activity against resistant strains of Staphylococcus aureus and Enterococcus faecium, suggesting that modifications in the aromatic systems can enhance antimicrobial efficacy .

Table 1: Antimicrobial Activity Comparison

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| Thiazole Derivative 1 | 2 | S. aureus |

| Thiazole Derivative 2 | 16 | E. faecium |

Anti-inflammatory Activity

The compound's structural analogs have been studied for their anti-inflammatory properties. For example, N-aryl-4-aryl-1,3-thiazole-2-amines were shown to inhibit 5-lipoxygenase (LOX), an enzyme involved in leukotriene synthesis linked to inflammatory diseases like asthma and rheumatoid arthritis . The SAR studies indicated that specific substituents significantly enhance this activity.

Table 2: Anti-inflammatory Activity of Related Compounds

| Compound | LOX Inhibition (%) | Reference |

|---|---|---|

| N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine | 85% | |

| Other Thiazole Derivatives | Variable |

Study on Structure-Activity Relationship (SAR)

A comprehensive study evaluated various derivatives of thiazole compounds with different substituents to determine their biological activities. The results indicated that introducing electron-withdrawing groups significantly improved the compounds' potency against bacterial strains . The findings suggest that similar modifications could be explored for enhancing the biological activity of this compound.

Q & A

Q. What are the standard synthetic routes for 3-(3,5-Dimethylphenyl)-4'-fluoropropiophenone?

The compound is typically synthesized via Friedel-Crafts acylation , where a fluorinated acyl chloride reacts with a substituted aromatic substrate (e.g., 3,5-dimethylbenzene derivatives). Reaction conditions often involve Lewis acid catalysts (e.g., AlCl₃) in anhydrous solvents like dichloromethane at controlled temperatures (0–25°C). Post-synthesis purification via column chromatography or recrystallization ensures high purity .

Q. How is the compound characterized to confirm structural integrity?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is critical for verifying substituent positions and fluorine incorporation. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared (FTIR) confirms carbonyl (C=O) and aromatic C-F bonds. Thermal analysis (e.g., differential scanning calorimetry) may assess melting points, as seen in related fluorinated compounds (e.g., mp 68–70°C for 3,5-difluorophenylacetic acid) .

Q. What safety precautions are essential during handling?

Follow flammability and reactivity guidelines for fluorinated aromatics: avoid open flames (P210), use fume hoods, and store in cool, dry conditions. Refer to safety data sheets (SDS) for analogous compounds, which recommend personal protective equipment (PPE) and emergency protocols for inhalation or skin contact .

Advanced Research Questions

Q. How can reaction conditions be optimized to reduce di- or tri-substituted byproducts?

Kinetic control via slow reagent addition and low temperatures minimizes over-acylation. Catalyst screening (e.g., FeCl₃ vs. AlCl₃) can modulate electrophilic substitution regioselectivity. For fluorinated intermediates, stoichiometric adjustments (e.g., limiting acyl chloride equivalents) and in-situ monitoring (TLC/HPLC) help track reaction progression .

Q. What analytical methods resolve discrepancies in spectral data for fluorinated derivatives?

2D-NMR techniques (e.g., COSY, NOESY) clarify overlapping signals in crowded aromatic regions. X-ray crystallography provides definitive structural confirmation, while computational modeling (e.g., density functional theory) predicts electronic environments for fluorine atoms, aligning with experimental ¹⁹F NMR shifts .

Q. How does the electron-withdrawing fluorine substituent influence reactivity in downstream applications?

Fluorine’s -I effect deactivates the aromatic ring, directing electrophilic attacks to meta/para positions. This property is leveraged in cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce functional groups for drug discovery or materials science. Comparative studies with non-fluorinated analogs (e.g., 4-methylpropiophenone) highlight enhanced stability and altered redox behavior .

Q. What strategies mitigate decomposition during long-term storage?

Store under inert atmospheres (argon/nitrogen) in amber glass vials to prevent photodegradation. Stability studies using accelerated aging (40°C/75% RH) and periodic HPLC analysis identify degradation products. Adding antioxidants (e.g., BHT) is effective for hydroxyl-containing analogs, as noted in phenolic compound storage guidelines .

Data Contradiction and Validation

Q. How to address inconsistencies in reported melting points or spectral data across literature?

Cross-validate data using authenticated reference standards (e.g., PubChem entries) and replicate experiments under documented conditions. Discrepancies may arise from polymorphic forms or residual solvents; thermogravimetric analysis (TGA) can detect solvent retention, while DSC identifies polymorph transitions .

Q. Why do computational models sometimes mispredict the compound’s logP or solubility?

Fluorine’s unique lipophilic yet polar nature challenges standard solubility parameters. Use QSAR models tailored for fluorinated aromatics, incorporating Hammett constants (σ) for substituent effects. Experimental validation via shake-flask or HPLC logP measurements improves accuracy .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.